molecular formula C11H20N2O2 B6247163 tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate CAS No. 1251001-36-1

tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate

Cat. No.: B6247163
CAS No.: 1251001-36-1
M. Wt: 212.3
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Description

tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate: is a synthetic organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research due to its stability and reactivity. Its structure includes a tert-butyl group, a carbamate functional group, and a bicyclic azabicycloheptane ring system, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate typically involves the following steps:

  • Formation of the Azabicycloheptane Ring: : The azabicycloheptane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diene or an aziridine derivative. This step often requires the use of a strong base or a metal catalyst to facilitate the ring closure.

  • Introduction of the Carbamate Group: : The carbamate group is introduced by reacting the azabicycloheptane intermediate with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Continuous Flow Cyclization: Utilizing continuous flow reactors for the cyclization step can improve reaction control and scalability.

    Automated Carbamate Formation: Automated systems can be employed to precisely control the addition of tert-butyl chloroformate and base, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are performed in polar aprotic solvents.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted carbamates or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its stable bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to act as a probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It serves as a scaffold for the development of new therapeutic agents, particularly in the field of neuropharmacology.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure may also facilitate binding to hydrophobic pockets within proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate
  • tert-butyl N-{2-azabicyclo[3.1.0]hexan-6-yl}carbamate
  • tert-butyl N-{2-azabicyclo[4.2.0]octan-6-yl}carbamate

Uniqueness

tert-butyl N-{2-azabicyclo[4.1.0]heptan-6-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

CAS No.

1251001-36-1

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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